1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopyrrolidine-3-carboxylic acid
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Overview
Description
1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopyrrolidine-3-carboxylic acid is a synthetic compound often used in peptide synthesis. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used to protect amino acids during peptide synthesis.
Scientific Research Applications
1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopyrrolidine-3-carboxylic acid is widely used in scientific research, particularly in the field of peptide synthesis. Its applications include:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopyrrolidine-3-carboxylic acid typically involves the protection of the amino group of a pyrrolidine derivative with the fluorenylmethoxycarbonyl group. This can be achieved through the reaction of the pyrrolidine derivative with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same protection reaction but may include additional steps for purification and quality control to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopyrrolidine-3-carboxylic acid undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide.
Coupling Reactions: The compound can participate in peptide coupling reactions, where the carboxylic acid group reacts with an amine group of another amino acid to form a peptide bond.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide.
Major Products Formed
Deprotection: Removal of the Fmoc group yields the free amine.
Coupling: Formation of peptide bonds with other amino acids.
Mechanism of Action
The primary mechanism of action for 1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopyrrolidine-3-carboxylic acid involves its role as a protecting group in peptide synthesis. The fluorenylmethoxycarbonyl group protects the amino group of the pyrrolidine derivative during chemical reactions, preventing unwanted side reactions. The Fmoc group can be selectively removed under basic conditions, allowing for the sequential addition of amino acids to form peptides .
Comparison with Similar Compounds
Similar Compounds
- 1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methylcyclobutylacetic acid
- N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N6-(2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetyl)-L-lysine
Uniqueness
1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopyrrolidine-3-carboxylic acid is unique due to its specific structure, which includes a pyrrolidine ring and a carboxylic acid group. This structure allows it to be used in a wide range of peptide synthesis applications, providing versatility in the creation of complex peptide sequences .
Properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5/c23-18-9-12(19(24)25)10-22(18)21-20(26)27-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17H,9-11H2,(H,21,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVFFMMIABXEVJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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